molecular formula C19H20BrN5O2S B12140437 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide

Cat. No.: B12140437
M. Wt: 462.4 g/mol
InChI Key: RQAGDRGSJPUDGU-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. Common reagents include hydrazine derivatives and carboxylic acids or their derivatives.

    Substitution Reactions:

    Thioether Formation: The thiol group is introduced via a substitution reaction with a suitable thiol reagent.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, typically using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: It may interact with cell surface or intracellular receptors, altering their signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide
  • **2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4-methylphen yl)acetamide

Uniqueness

The uniqueness of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide lies in its specific substitution pattern and the presence of both ethoxy and bromo groups. These structural features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H20BrN5O2S

Molecular Weight

462.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide

InChI

InChI=1S/C19H20BrN5O2S/c1-3-27-14-6-4-5-13(10-14)18-23-24-19(25(18)21)28-11-17(26)22-16-8-7-12(2)9-15(16)20/h4-10H,3,11,21H2,1-2H3,(H,22,26)

InChI Key

RQAGDRGSJPUDGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)C)Br

Origin of Product

United States

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